molecular formula C13H17NO B8576654 5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine]

5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine]

Cat. No. B8576654
M. Wt: 203.28 g/mol
InChI Key: GTFGKCXKGCAGLO-UHFFFAOYSA-N
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Patent
US07449475B2

Procedure details

To a solution of 1′-benzyl-5-methyl-3H-spiro[1-benzofuran-2,4′-piperidine](0.12 g, 0.41 mol) in dichloromethane (3 ml) was added 1-chloroethyl chloroformate (87 mg, 0.61 mmol). The solution was stirred at room temperature overnight. The solvent was removed i. vacuo. The residue was dissolved in methanol (3 ml), and the solution was heated at 70° C. for 2 h. The solvent was eeporated, and the residue treated with diethyl ether. The precipitate formed was collected by filtration, washed with diethyl ether, and dissolved in methanol (1 ml). Water (25 ml) was added, and pH was adjusted to 10 by addition of 2 M aq. NaOH. The mixture was extracted with dichloromethane (2×25 ml), and the combined organic extracts were dried over Na2SO4. Evaporation of solvent afforded brownish oil (64 mg, 77%).
Name
1′-benzyl-5-methyl-3H-spiro[1-benzofuran-2,4′-piperidine]
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2([CH2:17][C:16]3[CH:18]=[C:19]([CH3:22])[CH:20]=[CH:21][C:15]=3[O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>ClCCl>[CH3:22][C:19]1[CH:20]=[CH:21][C:15]2[O:14][C:11]3([CH2:10][CH2:9][NH:8][CH2:13][CH2:12]3)[CH2:17][C:16]=2[CH:18]=1

Inputs

Step One
Name
1′-benzyl-5-methyl-3H-spiro[1-benzofuran-2,4′-piperidine]
Quantity
0.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=C(C=C1)C
Name
Quantity
87 mg
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed i
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (3 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 70° C. for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
the residue treated with diethyl ether
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (1 ml)
ADDITION
Type
ADDITION
Details
Water (25 ml) was added
ADDITION
Type
ADDITION
Details
pH was adjusted to 10 by addition of 2 M aq. NaOH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=CC2=C(CC3(CCNCC3)O2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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